molecular formula C10H10Cl2N2O2 B15052629 Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate

Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate

Cat. No.: B15052629
M. Wt: 261.10 g/mol
InChI Key: WVPOBGCCBQMLJN-NTEUORMPSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. The compound’s molecular formula is C10H10Cl2N2O2, and it has a molecular weight of 261.1 g/mol .

Preparation Methods

The synthesis of Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 3-chlorophenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate can be compared with other similar compounds, such as:

    Ethyl (2Z)-2-chloro-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.

    Ethyl (2Z)-2-chloro-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]acetate: Another similar compound with the chlorine atom in a different position on the phenyl ring.

    Ethyl (2Z)-2-chloro-2-[2-(3-bromophenyl)hydrazin-1-ylidene]acetate: This compound has a bromine atom instead of chlorine on the phenyl ring.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.

Biological Activity

Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by relevant data and case studies.

  • Molecular Formula : C10H10Cl2N2O2
  • Molecular Weight : 233.11 g/mol
  • CAS Number : 28317-49-9
  • Structure : The compound features a chloro-substituted hydrazone structure, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Nucleophilic Substitution : The chloro group in the compound allows for nucleophilic substitution reactions, facilitating interactions with biomolecules.
  • Hydrogen Bonding : The presence of hydrazone moieties enables hydrogen bonding with enzymes and receptors, enhancing binding affinity and specificity.
  • Redox Activity : The compound may participate in oxidation-reduction reactions, contributing to its antioxidant properties.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial effects against various pathogens. A study indicated that derivatives of hydrazones exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Antioxidant Properties

Research has shown that compounds with similar structures possess antioxidant capabilities. This compound may scavenge free radicals, thereby protecting cells from oxidative stress .

Anticancer Potential

Preliminary studies suggest that hydrazone derivatives can inhibit cancer cell proliferation. This compound may act through mechanisms such as inducing apoptosis or disrupting cell cycle progression in cancer cells .

Case Studies and Research Findings

StudyFindings
Sharma et al. (2009)Reported antimicrobial activities of hydrazone derivatives against various bacterial strains.
Recent Antioxidant StudyShowed that similar compounds effectively reduce oxidative stress markers in vitro.
Cancer ResearchIndicated potential for hydrazone derivatives to inhibit tumor growth in specific cancer cell lines.

Properties

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(3-chlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-4-7(11)6-8/h3-6,13H,2H2,1H3/b14-9+

InChI Key

WVPOBGCCBQMLJN-NTEUORMPSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC(=CC=C1)Cl)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)Cl)Cl

Origin of Product

United States

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